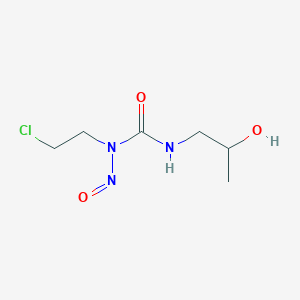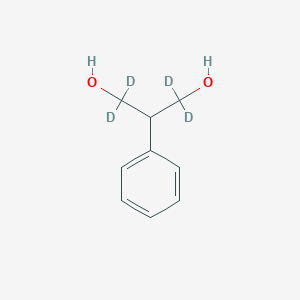
2-Phenyl-1,3-propanediol-d4
Descripción general
Descripción
2-Phenyl-1,3-propanediol-d4 is a labeled Felbamate derived compound . It’s also a labeled substrate used for eukaryotic lipase enzymes . It may be used to synthesize enantiomers of 2-phenyl-3-hydroxypropylcarbamate, via a chemoenzymatic method . It may also be employed in the preparation of 2-phenyl-1,3-propanedithiol .
Synthesis Analysis
The synthesis of 2-Phenyl-1,3-propanediol-d4 involves the use of diethyl phenylmalonate . The preparation involves mixing diethyl phenylmalonate with sodium dihydrogen phosphate in a polar solvent followed by the addition of sodium borohydride in diluted NaOH to the mixture to allow the reaction of diethyl phenylmalonate with sodium borohydride .Molecular Structure Analysis
The FT-IR, 13C and 1H-NMR spectra of 2-Phenyl-1,3-propanediol-d4 molecule were recorded theoretically as well as compared with experimental results . The fundamental vibrational modes were assigned based on potential energy distribution (PED)% analysis . The stabilization energy and charge distributions of the molecule were obtained through natural bond orbital analysis .Chemical Reactions Analysis
2-Phenyl-1,3-propanediol-d4 is an important chemical intermediate that is widely used as a bifunctional organic compound for the production of polymer materials such as polyether, polyurethane, polyesters and as a monomer for polycondensations . The production of 1,3-propanediol was mainly for biological fermentation or chemical synthesis .Physical And Chemical Properties Analysis
The molecular weight of 2-Phenyl-1,3-propanediol-d4 is 152.1904 . It is soluble in Acetone, Chloroform, Dichloromethane, Methanol .Aplicaciones Científicas De Investigación
Synthetic Studies on Oxirane Compounds
Research has explored the ammonolysis of 2,3-epoxy-3-phenyl-1-propanol, leading to the synthesis of 1-phenyl-1-amino-2, 3-propanediol and its derivatives. This study highlights the potential applications of these compounds in synthetic chemistry and materials science (Suami, Tetsuo et al., 1956).
Synthesis of Deuterium-Labeled Compounds
The synthesis of felbamate-d4, derived from 2-phenyl-1,3-propanediol-d4, was developed starting from diethyl phenylmalonic acid ester. This showcases the role of 2-phenyl-1,3-propanediol-d4 in the creation of labeled compounds for scientific research, particularly in pharmacology and chemistry (Y. Choi et al., 1986).
Biotechnological Production
1,3-Propanediol, to which 2-phenyl-1,3-propanediol-d4 is related, is extensively used in synthesizing valuable products like cosmetics, foods, and medicines. Genetically engineered microorganisms have been developed for its efficient biosynthesis, demonstrating the biological and biotechnological importance of these compounds (Yang et al., 2018).
Advances in Biotechnological Production
The biotechnological production of 1,3-propanediol, which is structurally related to 2-phenyl-1,3-propanediol-d4, has significant applications in creating biodegradable plastics, solvents, adhesives, and medicines. This research highlights the use of natural and genetically engineered microbes in the production process (Kaur et al., 2012).
Enzymatic Activity in Lipase
Studies on the enantioselectivity and desymmetrization in the acetylation of 2-phenyl-1,3-propanediol by lipase indicate the significance of these compounds in enzymatic processes and pharmaceutical applications (Lin et al., 2006).
Safety And Hazards
Direcciones Futuras
A series of polystyrene-divinylbenzene resins with precise physical structure regulation and chemical modification were successfully synthesized . The adsorption processes between 1,3-propanediol and nitrogen, oxygen and boron functional group modified resins were further explored . This could be a potential future direction for the use of 2-Phenyl-1,3-propanediol-d4.
Propiedades
IUPAC Name |
1,1,3,3-tetradeuterio-2-phenylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/i6D2,7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBDZXFJDMJLIB-KXGHAPEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C1=CC=CC=C1)C([2H])([2H])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50491247 | |
| Record name | 2-Phenyl(1,1,3,3-~2~H_4_)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50491247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1,3-propanediol-d4 | |
CAS RN |
98704-00-8 | |
| Record name | 2-Phenyl(1,1,3,3-~2~H_4_)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50491247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]acetic Acid](/img/structure/B27825.png)
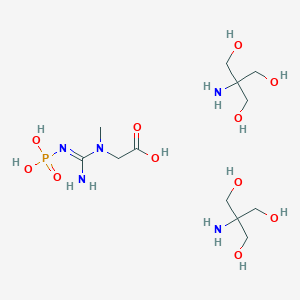
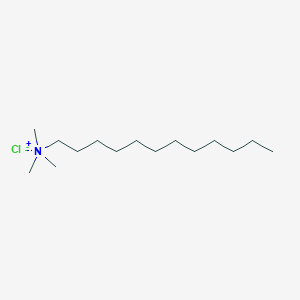
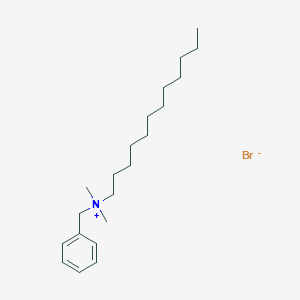

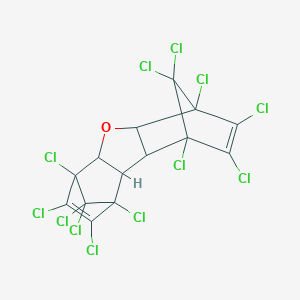
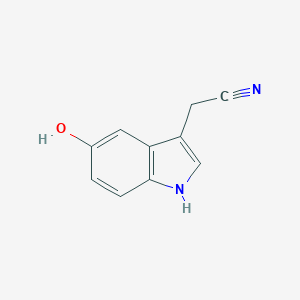
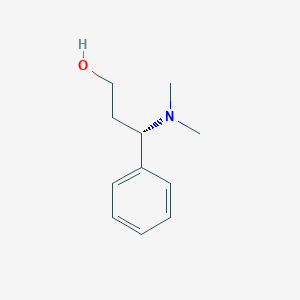
![Ethanone, 1-[3,4-dihydro-5-(1-methylethyl)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B27844.png)
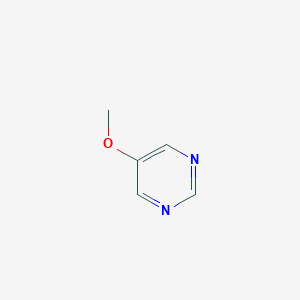
![5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B27854.png)
